molecular formula C12H11F3O2 B6317660 4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one CAS No. 109773-81-1

4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one

Cat. No.: B6317660
CAS No.: 109773-81-1
M. Wt: 244.21 g/mol
InChI Key: YAPXVYOTRJEEJF-NTMALXAHSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C12H11F3O2. It is a colorless to light yellow liquid that is used in various chemical reactions and applications. This compound is known for its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a phenyl group attached to a butenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-3-buten-2-one with an appropriate phenyl-substituted reagent under controlled conditions. One common method involves the use of phenylmagnesium bromide, which reacts with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one to afford ethoxy group substitution products . Another method involves the reaction with organozinc compounds, leading to products arising from 1,2-addition to the carbonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled environments ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical reactions. The ethoxy group and phenyl group contribute to its unique chemical properties, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one is unique due to the presence of both the ethoxy group and the phenyl group, which enhance its reactivity and make it suitable for a wide range of applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

(Z)-4-ethoxy-1,1,1-trifluoro-4-phenylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-17-10(8-11(16)12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPXVYOTRJEEJF-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\C(=O)C(F)(F)F)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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